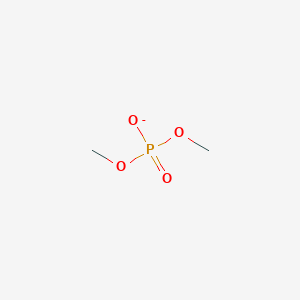

Dimethyl phosphate anion

Description

Structure

3D Structure

Properties

CAS No. |

7351-83-9 |

|---|---|

Molecular Formula |

C2H6O4P- |

Molecular Weight |

125.04 g/mol |

IUPAC Name |

dimethyl phosphate |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)/p-1 |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)([O-])OC |

Origin of Product |

United States |

Computational and Theoretical Investigations of Dimethyl Phosphate Anion

Molecular Conformations and Conformational Energy Landscapes

The conformational flexibility of the dimethyl phosphate (B84403) anion is primarily defined by the rotation around the two P-O ester bonds. This flexibility gives rise to three principal low-energy conformations: gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt). These conformers are distinguished by the torsional angles of the phosphodiester backbone.

Theoretical calculations have consistently shown that the gauche-gauche (gg) conformation is the most stable form of the isolated dimethyl phosphate anion. researchgate.net The relative stability of the conformers typically follows the order gg > gt > tt. mssm.edu The gt and tt conformations are higher in energy but are considered thermally accessible at ambient temperatures. mssm.edu The energy landscape connecting these conformers reveals the potential for interconversion between them, a process that is crucial for the dynamic behavior of larger biomolecules containing the phosphodiester linkage.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Gauche-Gauche (gg) | 0.0 |

| Gauche-Trans (gt) | 1.0 - 2.0 |

| Trans-Trans (tt) | 2.0 - 4.0 |

Note: The relative energies are approximate values derived from various computational studies and can vary depending on the level of theory and basis set used.

The surrounding environment, particularly the presence of a solvent, significantly influences the conformational preferences of the this compound. In aqueous solutions, the gauche-gauche (gg) conformation remains the most stable, a preference that is enhanced by favorable interactions with water molecules. mssm.edusemanticscholar.orgresearchgate.net Free energy simulations in water have confirmed the stability trend of gg > gt > tt. mssm.edu The solvent's polarity and ability to form hydrogen bonds can modulate the energy barriers between different conformations, thereby affecting the dynamics of interconversion. cas.cz The strong, anisotropic influence of the phosphate group on its primary solvation shell, especially around the non-esterified oxygen atoms, plays a key role in determining its properties in solution. acs.org

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations have been pivotal in understanding the electronic structure and vibrational properties of the this compound, providing a theoretical foundation for the interpretation of experimental spectroscopic data.

A variety of quantum chemical methods, including both ab initio (such as Hartree-Fock and Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT), have been employed to investigate the electronic structure of the this compound. researchgate.netresearchgate.netconicet.gov.ar These studies have provided detailed information on its geometry, charge distribution, and molecular orbitals. researchgate.netresearchgate.netacs.org DFT methods, particularly with hybrid functionals like B3LYP, have been shown to yield results in good agreement with experimental data and higher-level ab initio calculations. researchgate.netacs.org The electronic structure is characterized by a high degree of charge localization on the non-esterified oxygen atoms, which is crucial for its interactions with counterions and solvent molecules. researchgate.netosti.gov

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for probing the vibrational modes of molecules. youtube.com Computational methods have been essential in the assignment of the complex vibrational spectra of the this compound. cas.czacs.org By calculating the harmonic vibrational frequencies and corresponding IR and Raman intensities for the different conformers, a detailed assignment of the experimental spectra can be achieved. acs.org These analyses have allowed for the identification of characteristic vibrational modes associated with the phosphate group, such as the symmetric and asymmetric stretching vibrations of the PO₂⁻ group, as well as modes involving the P-O-C and C-O-P linkages. acs.orgcapes.gov.br

Table 2: Selected Vibrational Frequencies (cm⁻¹) for the this compound (gg conformer)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| PO₂⁻ asymmetric stretch | ~1280 | ~1260 |

| PO₂⁻ symmetric stretch | ~1100 | ~1090 |

| P-O-C asymmetric stretch | ~1050 | ~1040 |

| P-O-C symmetric stretch | ~800 | ~780 |

Note: Frequencies are approximate and can vary based on the computational method, basis set, and experimental conditions.

To confirm and refine the vibrational assignments obtained from theoretical calculations, isotopic labeling studies have been employed. By selectively replacing atoms with their heavier isotopes, such as deuterium (B1214612) for hydrogen in the methyl groups (deuteromethyl) or ¹³C for ¹²C, specific vibrational modes can be identified by the resulting frequency shifts in the IR and Raman spectra. The energy of a molecular vibration is dependent on the mass of the atoms involved; therefore, isotopic substitution leads to predictable changes in the vibrational frequencies. redalyc.org These experimental shifts can then be compared with theoretical predictions to provide unambiguous assignments of the normal modes, validating the accuracy of the computational models. acs.org

Intermolecular Interactions and Solvation Dynamics

The this compound (DMP⁻), a fundamental model for the phosphodiester linkage in nucleic acids and phospholipids, engages in a complex array of non-covalent interactions that dictate its behavior in biological and chemical systems. acs.org Computational and theoretical investigations have been instrumental in elucidating the intricacies of these interactions, particularly its solvation in aqueous environments and its coordination with metal cations.

Interactions with Water Molecules and Hydration Shell Characteristics

The solvation of the this compound in water is characterized by the formation of a well-defined hydration shell, with water molecules arranging themselves in specific orientations around the anion. acs.orgaip.org Ab initio molecular dynamics simulations have revealed a softening of the first solvation shell structure compared to that predicted by non-polarizable force fields. acs.org

Three distinct hydration zones have been described around the DMP anion: the ionic zone around the anionic phosphate group, a nonpolar zone near the methyl groups, and a "patch-like" zone in the region of the ester linkages. The anionic oxygens of the phosphate group are the primary sites of hydration, with water molecules acting as hydrogen bond donors. nih.gov The number of water molecules in the first hydration shell of the phosphate group has been a subject of detailed study, with coordination numbers reported to be around 16. mdpi.comresearchgate.net

The orientation of water molecules within the hydration shell is highly ordered. The water molecules' dipole moments are influenced by the strong electric field of the anion, although they remain comparable to bulk water. acs.org The dynamics of hydrogen bonding between DMP⁻ and water are rapid, with fluctuations occurring on a sub-picosecond timescale. aip.org

Table 1: Hydration Characteristics of this compound

| Property | Finding | Reference |

|---|---|---|

| Primary Hydration Sites | Anionic phosphate oxygens | nih.gov |

| Coordination Number (Phosphate Group) | Approximately 16 | mdpi.comresearchgate.net |

| First Solvation Shell Structure | Softer structure observed in ab initio simulations compared to force fields | acs.org |

Metal Cation Binding and Coordination Chemistry (e.g., Mg²⁺, Ca²⁺, Na⁺, Li⁺)

The negatively charged phosphate group of DMP⁻ serves as a primary binding site for various metal cations, playing a crucial role in the structure and function of biomolecules like DNA and RNA. researchgate.netnih.gov The nature and strength of these interactions have been extensively investigated using computational methods.

Studies have shown that different metal cations exhibit distinct binding preferences with the this compound. For instance, computational studies suggest that magnesium (Mg²⁺) tends to favor outer-sphere coordination, interacting with the phosphate group through an intervening layer of water molecules. researchgate.net In contrast, calcium (Ca²⁺) has been shown to bind directly to the phosphate group in an inner-sphere coordination mode. researchgate.netnih.gov Similarly, smaller alkali metal cations like lithium (Li⁺) and sodium (Na⁺) can also form direct inner-sphere complexes. researchgate.net

The coordination of metal cations with the this compound can be broadly categorized into two modes: inner-sphere and outer-sphere. In inner-sphere coordination , the cation is directly bonded to one or both of the non-esterified oxygen atoms of the phosphate group. nih.govnih.gov This direct interaction involves the displacement of water molecules from the cation's hydration shell.

Conversely, in outer-sphere coordination , the cation and the this compound are separated by at least one layer of water molecules. nih.govrsc.org The interaction is mediated through hydrogen bonds between the cation's hydration shell and the phosphate group. The preference for one mode over the other is influenced by factors such as the charge density of the cation and the energetic cost of desolvation. researchgate.net

The binding of a metal cation to the this compound is an energetically favorable process, driven primarily by electrostatic interactions. rsc.orgresearchgate.net The strength of this interaction is dependent on the nature of the cation, with divalent cations like Mg²⁺ and Ca²⁺ exhibiting stronger binding than monovalent cations like Na⁺ and Li⁺. researchgate.netnih.gov

Cation binding induces significant perturbations in the structure and vibrational frequencies of the this compound. researchgate.net For example, the approach of a Ca²⁺ cation to the anionic oxygens leads to a blue shift in the symmetric stretching mode of the PO₂⁻ group. researchgate.net These spectral shifts provide a sensitive probe for monitoring cation-phosphate interactions. The geometry of the DMP⁻ itself can also be altered upon cation binding, affecting the phosphodiester torsion angles. nih.govacs.org

Table 2: Coordination Preferences and Effects of Metal Cations with this compound

| Cation | Predominant Coordination Mode | Observed Structural/Energetic Perturbations | Reference |

|---|---|---|---|

| Mg²⁺ | Outer-sphere | Strong electrostatic interaction | researchgate.net |

| Ca²⁺ | Inner-sphere | Blue shift in PO₂⁻ symmetric stretching mode | researchgate.net |

| Na⁺ | Inner-sphere | Direct binding to phosphate oxygens | researchgate.net |

| Li⁺ | Inner-sphere | Direct binding to phosphate oxygens | researchgate.net |

Force Field Development and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for studying the structure, dynamics, and interactions of the this compound at the atomic level. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. uiuc.edu

Development of Polarizable and Non-Polarizable Force Fields for this compound

Significant effort has been dedicated to the development of both non-polarizable and polarizable force fields for the this compound to accurately model its behavior in different environments. mdpi.comresearchgate.netnih.gov

Non-polarizable force fields , such as those derived from the CHARMM and AMBER parameter sets, represent atoms as having fixed partial charges. acs.org While computationally efficient, these models cannot explicitly account for the redistribution of electron density in response to the local electrostatic environment. nih.gov This can be a limitation when studying systems with strong electrostatic interactions, such as the interaction of DMP⁻ with water and metal ions.

To address this, polarizable force fields , like the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field, have been developed. nih.govacs.orgacs.org These force fields explicitly include electronic polarization by assigning not only partial charges but also dipoles and quadrupoles to each atom, which can respond to the electric fields of surrounding atoms. nih.govacs.org The development of the AMOEBA force field for DMP⁻ involved extensive quantum mechanical calculations to parameterize the atomic multipole moments and polarizabilities. nih.govacs.org This has led to a more accurate description of the molecular geometry, conformational energy landscape, and interactions with water and metal ions. nih.govacs.orgacs.org The inclusion of polarization has been shown to be particularly important for accurately modeling the interactions in highly charged and polarizable molecules like the this compound. acs.org

Table 3: Comparison of Force Field Types for this compound

| Force Field Type | Key Feature | Advantage | Limitation | Reference |

|---|---|---|---|---|

| Non-Polarizable (e.g., CHARMM, AMBER) | Fixed atomic partial charges | Computationally efficient | Does not account for electronic polarization | acs.orgnih.gov |

| Polarizable (e.g., AMOEBA) | Includes atomic multipoles and polarizabilities | More accurate description of electrostatic interactions | Computationally more demanding | nih.govacs.orgacs.org |

Application in Biomolecular Simulations (e.g., Nucleic Acids, Phospholipids)

The dimethyl phosphate (DMP) anion serves as a fundamental model compound in the field of computational chemistry and biomolecular simulations. acs.org Its structure is the simplest representation of the phosphodiester linkage that forms the backbone of nucleic acids (DNA and RNA) and the phosphate group found in the headgroups of phospholipids. acs.orgresearchgate.net This minimalist representation allows researchers to isolate and study the intrinsic properties of the phosphate group, which is crucial for the structure, function, and dynamics of these essential biological macromolecules. researchgate.net

Modeling Nucleic Acids

In simulations of nucleic acids, the DMP anion is widely used to investigate the behavior of the highly charged phosphodiester backbone. researchgate.netacs.org The phosphate groups are key sites for interactions with counterions, water molecules, and proteins, and understanding these interactions is vital for accurately modeling nucleic acid behavior.

Ion Interactions and Force Field Parameterization: A significant application of DMP in nucleic acid simulations is the study of ion binding. The phosphate backbone's negative charge is neutralized by a surrounding cloud of cations, such as Na⁺, K⁺, and Mg²⁺, which are critical for stabilizing the structure of DNA and RNA. researchgate.net DMP is frequently used as a model system to parameterize and refine the force fields that describe these crucial ion-phosphate interactions. acs.orgacs.org

For instance, in the development of accurate force fields for magnesium ions (Mg²⁺), which are essential for RNA folding and catalysis, DMP is employed to optimize the interaction parameters. acs.orgnih.gov Researchers calculate the binding affinity and binding distance of Mg²⁺ to the nonbridging phosphate oxygen atoms of DMP and adjust the force field parameters to reproduce experimental values. acs.orgnih.gov This process involves alchemical transformations and extensive molecular dynamics (MD) simulations to ensure the model's accuracy. acs.org The use of DMP helps to disentangle the complexities of ion-nucleic acid interactions in a more manageable computational environment. researchgate.net

Computational studies using DMP have provided detailed insights into the coordination preferences of different cations. For example, simulations have shown that Mg²⁺ tends to form solvent-separated ion pairs with the DMP anion, whereas the larger Ca²⁺ ion can bind directly. researchgate.net This type of detailed analysis is critical for understanding the specific roles different ions play in nucleic acid biology.

The table below summarizes key parameters and findings from a study focused on optimizing Mg²⁺ force fields using DMP as a model for RNA interactions.

| Parameter/Property | Description | Finding/Value |

| Model Compound | Simplest representation of the RNA phosphodiester backbone | Dimethylphosphate (DMP) |

| Force Field | General Amber Force Field (GAFF) used for DMP parameterization | Based on GAFF |

| Target Properties | Experimental values for ion-phosphate interactions | Binding affinity (ΔGb⁰) and binding distance (Rb) |

| Computational Method | Used to calculate binding affinity | Alchemical transformations |

| Optimized Interaction | Focus of the parameterization | Mg²⁺–RNA interactions |

This table illustrates the use of DMP in the systematic optimization of force field parameters for biomolecular simulations. acs.orgacs.orgnih.gov

Modeling Phospholipids

In addition to nucleic acids, the DMP anion is an invaluable model for the phosphate moiety in the zwitterionic headgroups of phospholipids, which are the primary components of cellular membranes. acs.orgacs.org Ab initio and classical MD simulations of DMP in aqueous solution help elucidate the hydration and electronic structure of the phosphate group at the membrane-water interface. acs.org

Hydration and Membrane Interface: Simulations of DMP have characterized three distinct hydration zones around the anion, providing a detailed picture of water structuring near the phosphate group. acs.org Ab initio MD simulations, which derive forces from electronic structure calculations, have revealed that both the geometry and the electronic properties of the DMP anion change significantly when it moves from a gas phase (vacuum) to an aqueous solution, highlighting the importance of the solvent environment. acs.org

Parameterizing Lipid Force Fields: Similar to its role in nucleic acid studies, DMP is used to develop and validate force fields for lipid simulations. By modeling the interactions of ions like Na⁺ with DMP, researchers can refine the parameters that govern ion binding to the surface of a lipid bilayer. nih.gov For example, osmotic pressure simulations of sodium dimethylphosphate solutions are performed to test and optimize the Lennard-Jones parameters for sodium ion interactions with the phosphate oxygen atoms. nih.gov Achieving agreement with experimental osmotic pressure data ensures that the force field can accurately model the behavior of ions at the charged membrane surface, which is crucial for simulating processes like ion transport and membrane fusion. nih.gov

The table below shows an example of how DMP is used in the context of lipid force field development.

| Simulation System | Purpose | Force Field Parameter Adjusted | Experimental Data for Validation |

| Sodium Dimethylphosphate Solution | To model Na⁺ interaction with phosphate groups | Lennard-Jones (Rijmin) for Na⁺:O⁻ pairs | Osmotic pressure |

| POPC Bilayer | To validate parameters in a full membrane system | Effective charge of the lipid headgroup | NMR Deuterium Order Parameters |

This table demonstrates the application of DMP in a multi-step process to refine and validate parameters for simulating phospholipid membranes. nih.gov

By providing a computationally tractable yet chemically relevant model, the this compound has become an essential tool for developing and validating the theoretical models and force fields that underpin modern biomolecular simulations of nucleic acids and phospholipids. acs.orgresearchgate.net

Biochemical and Biological Roles As a Model and Metabolite

Mimicry of Nucleic Acid Phosphodiester Backbones

Dimethyl phosphate (B84403) (DMP) is widely regarded as an excellent minimalist model for the phosphodiester backbone of nucleic acids. researchgate.net Its structure captures the essential phosphodiester linkage, providing a simplified system to study the intricate physical and chemical properties of DNA and RNA backbones without the complexity of the attached ribose and nucleobase moieties. researchgate.net

Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. In RNA, the negatively charged non-bridging oxygen atoms of the phosphodiester backbone can engage in stabilizing anion-π stacking interactions with the nucleobases. nih.gov These interactions, though less characterized than hydrogen bonding and π-π stacking, are widespread in functional RNAs and contribute to their complex 3D architecture. oup.comoup.com

Quantum mechanics calculations and structural database surveys have revealed that these contacts are a significant feature in various RNA motifs, including GNRA tetraloops and U-turns. nih.govoup.com The interaction involves the phosphate oxygen atom stacking against the plane of a nucleobase, typically at a distance just under 3.0 Å. kaust.edu.sanih.gov The strength of this interaction is considerable, with a stabilizing energy that can be below -6 kcal/mol, primarily driven by electrostatic forces. kaust.edu.sanih.gov Guanine and uracil (B121893) are the most frequent participants in these interactions. oup.com The prevalence and stability of these contacts underscore their importance in defining and stabilizing the specific folds of functional RNA molecules. kaust.edu.sanih.gov

| Nucleobase | Prevalence of Interaction | Stabilization Energy (kcal/mol) | Optimal Distance (Å) |

|---|---|---|---|

| Guanine (G) | ~49% | Below -6.0 | <3.0 |

| Uracil (U) | ~37% | Below -6.0 | <3.0 |

| Adenine (A) | ~8% | Below -6.0 | <3.0 |

| Cytosine (C) | ~5% | Below -6.0 | <3.0 |

Data synthesized from studies on anion-π interactions in RNA architectures. oup.comkaust.edu.sanih.gov

Involvement in Enzymatic Processes

The dimethyl phosphate anion is also a relevant model for studying the mechanisms of enzymes that catalyze phosphoryl transfer reactions, such as phosphodiesterases. These enzymes are ubiquitous and essential for countless cellular processes, including signal transduction and nucleic acid metabolism. nih.govwikipedia.org

Phosphodiesterases (PDEs) are a broad class of enzymes that catalyze the cleavage of phosphodiester bonds. wikipedia.org While their primary biological substrates are typically cyclic nucleotides like cAMP and cGMP or nucleic acids, simple dialkyl phosphates such as dimethyl phosphate can serve as model substrates to probe their catalytic activity. wikipedia.orgnih.gov Although the hydrolysis of dimethyl phosphate by some enzymes, like alkaline phosphatase (which exhibits promiscuous phosphodiesterase activity), is very slow, studying its reaction provides insight into the enzyme's substrate specificity and catalytic power. acs.org The cleavage of the phosphodiester bond in dimethyl phosphate yields methanol (B129727) and methyl phosphate, mirroring the fundamental reaction that these enzymes perform on more complex biological molecules.

Enzymatic catalysis of phosphoryl transfer reactions hinges on the enzyme's ability to preferentially bind and stabilize the reaction's transition state. squarespace.comnih.gov These transition states are transient, high-energy structures, typically involving a pentacoordinated phosphorus center. nih.gov The interactions between the enzyme's active site residues and the phosphate moiety are critical for lowering the activation energy of the reaction. nih.gov

Studies using model compounds like dimethyl phosphate help elucidate the structure of these transition states, which can range from "loose" (more dissociative, with weak bonds to the incoming nucleophile and outgoing leaving group) to "tight" (more associative, with stronger bonding). nih.gov For instance, computational modeling of the methanolysis of dimethyl phosphate has been used to probe the energetics and geometry of the transition state, revealing a high activation barrier in solution that enzymes must overcome. luc.edu The interactions of active site metal ions and hydrogen bond donors with the non-bridging phosphate oxygens of the substrate are crucial for stabilizing the developing negative charge in the transition state, thereby facilitating catalysis. nih.gov

Formation as a Metabolite in Biological Systems

Beyond its role as a research tool, dimethyl phosphate is a known metabolite of several organophosphate compounds, particularly certain pesticides. nih.gov The biotransformation of these parent compounds in organisms or the environment leads to the formation of DMP.

Organophosphate insecticides such as phosphamidon, dichlorvos, and trichlorfon (B7771407) are metabolized or degraded through the cleavage of their phosphate ester bonds, yielding dimethyl phosphate as a stable end product. nih.govnih.gov The detection of dimethyl phosphate in biological samples, such as blood or urine, can therefore serve as a reliable biomarker of exposure to a range of these parent organophosphate pesticides. nih.gov Its stability, in contrast to the often rapid degradation of the parent pesticide, makes it a valuable diagnostic tool in clinical and forensic toxicology. nih.gov

| Parent Compound |

|---|

| Dichlorvos |

| Dicrotophos |

| Mevinphos |

| Monocrotophos |

| Phosphamidon |

| Trichlorfon |

List of common organophosphate pesticides that yield dimethyl phosphate as a metabolite. nih.gov

Biotransformation of Organophosphate Compounds

The biotransformation of organophosphate (OP) compounds is a critical process that generally leads to their detoxification. nih.govresearchgate.net Dimethyl phosphate is a common metabolic byproduct formed from the breakdown of numerous parent organophosphate pesticides that contain dimethyl ester moieties. nih.govoup.com The primary mechanism for this transformation is hydrolysis, which involves the cleavage of the phosphate ester bonds of the parent compound. osti.govresearchgate.net This process can occur through chemical hydrolysis or, more significantly in biological systems, be catalyzed by various enzymes. researchgate.netasm.org

The presence of dimethyl phosphate in biological samples, such as urine and blood, confirms the body's absorption and subsequent metabolism of specific organophosphate agents. researchgate.netnih.gov Because DMP is more stable than many of its parent compounds, it serves as a reliable indicator of exposure, even when the original pesticide has been degraded. nih.govoup.com

Several common organophosphate insecticides are known to metabolize into dimethyl phosphate. The identification of DMP in biological monitoring is a key tool for assessing cumulative exposure to these compounds in both the general population and occupationally exposed individuals. researchgate.netproquest.comepa.gov

| Parent Organophosphate Compound | Resulting Metabolite |

|---|---|

| Dichlorvos | Dimethyl phosphate |

| Dicrotophos | Dimethyl phosphate |

| Mevinphos | Dimethyl phosphate |

| Monocrotophos | Dimethyl phosphate |

| Phosphamidon | Dimethyl phosphate |

| Trichlorfon | Dimethyl phosphate |

Metabolic Pathways and Enzymatic Conversion in Organisms

In organisms, the conversion of toxic organophosphates to less harmful metabolites like dimethyl phosphate is a crucial detoxification pathway. nih.govnih.gov This enzymatic conversion is carried out by a diverse group of enzymes, primarily hydrolases, that cleave the phosphoester bonds of the parent pesticide. nih.govnih.gov

The primary enzymes involved in this metabolic process are phosphoric triester hydrolases, also known as organophosphate hydrolases (OPH). nih.govnih.gov These enzymes catalyze the hydrolysis of a wide range of organophosphates. frontiersin.orgnih.gov One of the most studied enzymes in this family is Paraoxonase-1 (PON1), found in mammals, which can hydrolyze the active oxon forms of several pesticides. frontiersin.org

Other key enzyme systems also participate in the biotransformation of organophosphates:

Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is central to the metabolism of many xenobiotics. nih.govmdpi.com They can initiate the breakdown of organophosphates through oxidative reactions, which can lead to either activation (e.g., conversion of a phosphorothioate (B77711) to a more toxic phosphate) or detoxification. The subsequent steps in the detoxification pathway often involve hydrolysis to yield dialkyl phosphates like DMP. researchgate.netmdpi.com

Carboxylesterases: These enzymes can hydrolyze the ester bonds found in certain organophosphates, contributing to their detoxification before they can inhibit their target, acetylcholinesterase. nih.gov

Glutathione (B108866) S-transferases (GSTs): This enzyme family facilitates the conjugation of glutathione to the organophosphate molecule, a key step in the detoxification of some of these compounds. nih.govresearchgate.net

The enzymatic hydrolysis of an organophosphate pesticide involves a nucleophilic attack on the phosphorus center of the molecule, leading to the cleavage of a P-O, P-F, P-S, or P-CN bond and the formation of dimethyl phosphate and a corresponding leaving group. nih.govnih.gov This process effectively neutralizes the primary mechanism of toxicity for organophosphates, which is the inhibition of acetylcholinesterase. nih.gov

| Enzyme/Enzyme Class | General Role in Organophosphate Metabolism | Example Substrates/Bonds Cleaved |

|---|---|---|

| Phosphoric Triester Hydrolases (e.g., OPH, PON1) | Direct hydrolysis of phosphate ester bonds. nih.govfrontiersin.org | Cleavage of P-O, P-F, P-S bonds in compounds like paraoxon (B1678428) and sarin. nih.gov |

| Cytochrome P450 (CYP) System | Oxidative metabolism, often a precursor to hydrolysis. mdpi.com | Oxidative desulfuration (e.g., parathion (B1678463) to paraoxon) or O-dealkylation. researchgate.netmdpi.com |

| Carboxylesterases | Hydrolysis of carboxyester linkages in specific OPs. nih.gov | Metabolism of pesticides like malathion. nih.gov |

| Glutathione S-transferases (GSTs) | Catalyze conjugation with glutathione for detoxification. nih.gov | Detoxification of compounds like methyl parathion. researchgate.net |

Environmental Occurrence, Fate, and Degradation Pathways

Environmental Occurrence and Distribution

The presence of dimethyl phosphate (B84403) anion in the environment is a direct consequence of the extensive use of organophosphorus compounds in agriculture and industry.

Dimethyl phosphate is frequently detected in various environmental compartments, including surface water, groundwater, and soil. Its water-soluble nature facilitates its transport within aquatic systems. noaa.govmssm.edu The widespread use of organophosphate pesticides leads to the contamination of both water and terrestrial ecosystems with these parent compounds and their degradation products, including dimethyl phosphate. oup.comoup.com As a metabolite of several organophosphate pesticides, DMP has been found in numerous environmental and biological samples, indicating its prevalence. ewg.orghealthmatters.io For instance, studies have shown that the extensive use of pesticides like glyphosate (B1671968) and chlorpyrifos (B1668852) contributes to the presence of organophosphorus compounds and their metabolites in the environment. oup.com

Dimethyl phosphate anion is primarily an environmental transformation product of a variety of organophosphate (OP) pesticides. nih.govnih.gov Many of these pesticides are unstable in aqueous solutions and are subject to degradation by esterases, leading to the formation of DMP. nih.gov It is a known metabolite of several widely used insecticides, including but not limited to:

Trichlorfon (B7771407) nih.gov

Phosphamidon nih.gov

Mevinphos nih.gov

Dicrotophos nih.gov

Dichlorvos (DDVP) nih.govwikipedia.org

Dimethoate researchgate.net

Fenitrothion healthmatters.io

Malathion healthmatters.io

The following table details some of the parent organophosphate pesticides that degrade into dimethyl phosphate.

| Parent Organophosphate Pesticide | Common Use | Reference |

| Trichlorfon | Insecticide | nih.gov |

| Phosphamidon | Insecticide | nih.gov |

| Dichlorvos (DDVP) | Insecticide | nih.govwikipedia.org |

| Monocrotophos | Insecticide | oup.comnih.gov |

| Dimethoate | Insecticide | researchgate.net |

| Fenitrothion | Insecticide | healthmatters.io |

| Malathion | Insecticide | healthmatters.io |

In addition to pesticides, dimethyl phosphate can also be a breakdown product of certain organophosphorus flame retardants (OPFRs). nih.govmdpi.com These compounds, used in a variety of consumer and industrial products, can be released into the environment and subsequently degrade to form dialkyl phosphates like DMP. mdpi.commdpi.com For example, trimethyl phosphate (TMP), an OPFR, can degrade to form dimethyl phosphate. tandfonline.com

Degradation Mechanisms and Kinetics

The persistence of dimethyl phosphate in the environment is influenced by various degradation processes, including chemical, microbial, and photocatalytic pathways.

Chemical hydrolysis is a significant degradation pathway for dimethyl phosphate. acs.orgacs.org Organophosphates, being esters, are susceptible to hydrolysis, which involves the cleavage of the P-O-alkyl bonds. oup.comnih.gov The rate of hydrolysis can be influenced by factors such as pH and the presence of other chemical species. nih.gov While organophosphates are generally susceptible to hydrolysis, the stability of dimethyl phosphate itself is relatively high, especially in neutral or acidic conditions. nih.gov

Oxidation processes can also contribute to the degradation of dimethyl phosphate. Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides. noaa.gov

Microbial degradation plays a crucial role in the breakdown of dimethyl phosphate in the environment. oup.comoup.com Various microorganisms have been identified that can utilize organophosphorus compounds as a source of phosphorus or carbon. oup.comresearchgate.net The degradation often involves enzymatic hydrolysis. frontiersin.orgbiotechrep.ir

Several bacterial and fungal species have been isolated that are capable of degrading a wide range of organophosphorus compounds, ultimately leading to the formation and subsequent degradation of metabolites like dimethyl phosphate. oup.comoup.com For instance, some bacteria possess phosphodiesterases that can hydrolyze dialkyl phosphates. oup.com The enzyme organophosphate hydrolase (OPH) is known to break down a variety of organophosphorus compounds. oup.com The biodegradation of these compounds is considered a key detoxification step in the environment. oup.com

The following table provides examples of microorganisms capable of degrading parent organophosphates, which leads to the formation and potential further breakdown of dimethyl phosphate.

| Microorganism | Parent Compound Degraded | Reference |

| Flavobacterium sp. | General Organophosphates | oup.comoup.com |

| Aspergillus niger | Dimethoate | researchgate.net |

| Pseudomonas sp. | Monocrotophos | oup.com |

| Bacillus sp. | Monocrotophos | oup.com |

| Arthrobacter sp. | Monocrotophos | oup.com |

Photocatalytic degradation offers another pathway for the breakdown of dimethyl phosphate. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light, generates highly reactive species that can decompose organic pollutants. mdpi.comnsf.gov

Studies have shown that photocatalytic processes can effectively degrade organophosphorus compounds. nsf.govacs.org The degradation of dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally similar to dimethyl phosphate, has been extensively studied using photocatalysis. nsf.govacs.org The process involves the adsorption of the organophosphate onto the catalyst surface, followed by oxidation by photogenerated reactive species. mdpi.comacs.org The efficiency of photocatalytic degradation can be influenced by factors such as the type of photocatalyst, pH, and the presence of other substances in the water. researchgate.net

Identification of Degradation Intermediates and Final Products

The environmental degradation of dimethyl phosphate (DMP), the protonated form of the this compound, can proceed through various pathways, including photocatalytic decomposition and hydrolysis. Research into these processes has identified several key intermediate and final products.

In photocatalytic degradation processes, such as those involving titanium dioxide (TiO2), dimethyl phosphate breaks down into simpler compounds. Studies have shown that the decomposition of related organophosphorus compounds like dimethyl methylphosphonate (DMMP) yields intermediates such as methylphosphonic acid and formic acid. nsf.gov Ultimately, these intermediates are further degraded into final products consisting of carbon dioxide, water, and inorganic phosphate. nsf.gov The cleavage of the P-OCH3 bond is a critical step in this degradation pathway. acs.org

Hydrolysis represents another significant degradation route for dimethyl phosphate. This process involves the reaction with water, leading to the cleavage of the ester bonds. The hydrolysis of dimethyl phosphate can result in the formation of monomethyl phosphate and methanol (B129727) as primary intermediates. Further hydrolysis of monomethyl phosphate would then yield inorganic phosphate and another molecule of methanol. The final stable products of complete hydrolysis are phosphoric acid and methanol.

The table below summarizes the identified degradation intermediates and final products of dimethyl phosphate.

| Degradation Pathway | Intermediates | Final Products |

| Photocatalytic Decomposition | Methylphosphonic acid, Formic acid | Carbon dioxide, Water, Phosphate |

| Hydrolysis | Monomethyl phosphate, Methanol | Phosphoric acid, Methanol |

This table provides an interactive summary of the degradation products of dimethyl phosphate through different environmental pathways.

It is important to note that the specific intermediates and the rate of degradation can be influenced by various environmental factors, including pH, temperature, and the presence of microorganisms or catalysts. researchgate.net

Environmental Transport and Mobility

The movement of this compound through various environmental compartments is largely governed by its interaction with soil and water. Its transport and mobility are primarily influenced by its sorption characteristics in soil and its subsequent potential for leaching and runoff.

Sorption Characteristics in Soil Matrices

The sorption of phosphate compounds in soil is a complex process influenced by numerous soil properties, including clay content, organic matter content, pH, and the presence of iron and aluminum oxides. nih.govmdpi.com Phosphate anions, including dimethyl phosphate, can be adsorbed onto the surface of soil particles, which reduces their mobility in the soil solution. researchgate.net

The strength of this adsorption is often quantified by the soil sorption coefficient (Kd), which represents the ratio of the concentration of a substance adsorbed to the soil to its concentration in the soil solution at equilibrium. epa.gov While specific Kd values for this compound are not extensively documented in readily available literature, the behavior of phosphate, in general, provides insight into its likely sorption characteristics. Phosphate sorption is known to be significant in many soil types, particularly those with high clay and metal oxide content. researchgate.net

The sorption process for phosphate anions is often described by models such as the Langmuir and Freundlich isotherms, which relate the amount of substance adsorbed to its concentration in the surrounding solution. mdpi.com The Langmuir model assumes a maximum adsorption capacity of the soil, while the Freundlich model describes non-ideal and reversible adsorption. scirp.org

Factors influencing the sorption of phosphate anions like dimethyl phosphate are summarized in the table below.

| Soil Property | Influence on Sorption |

| Clay Content | Higher clay content generally leads to increased sorption due to a larger surface area. nih.gov |

| Organic Matter | Organic matter can either increase or decrease sorption depending on its nature and interaction with other soil components. |

| pH | Soil pH affects the surface charge of soil minerals and the speciation of the phosphate anion, thereby influencing sorption. mdpi.com |

| Iron and Aluminum Oxides | These minerals have a high affinity for phosphate and are major contributors to its sorption in many soils. nih.gov |

This interactive table outlines the key soil properties that affect the sorption of phosphate anions.

Given its anionic nature, the sorption of dimethyl phosphate is expected to be influenced by these same factors, which will ultimately dictate its mobility in the subsurface environment.

Leaching and Runoff Potential in Environmental Compartments

The potential for this compound to be transported from the soil surface to groundwater (leaching) or to be carried away by surface water flow (runoff) is directly related to its sorption characteristics. epa.gov Compounds that are weakly sorbed to soil particles are more prone to leaching and runoff. mdpi.com

Due to the general tendency of phosphate compounds to adsorb to soil particles, their mobility is often considered to be limited. nih.gov However, in soils with low sorption capacity, such as sandy soils with low organic matter and clay content, the potential for leaching can be significant. epa.gov Furthermore, high application rates of phosphate-containing substances can saturate the soil's sorption sites, leading to increased concentrations in the soil solution and a higher risk of transport. wur.nl

Runoff potential is influenced by factors such as rainfall intensity, soil type, topography, and land management practices. researchgate.net If dimethyl phosphate is present on the soil surface, either from direct application or other sources, it can be dissolved in rainwater and transported into nearby water bodies during runoff events. The concentration of the anion in runoff water will depend on its solubility and the extent of its interaction with the soil surface.

The table below summarizes the factors that influence the leaching and runoff potential of this compound.

| Transport Mechanism | Influencing Factors | Potential for Dimethyl Phosphate |

| Leaching | Soil type (texture), soil organic matter, rainfall amount, sorption capacity (Kd). | Moderate to low in most soils, but can be higher in sandy or low-organic matter soils. |

| Runoff | Rainfall intensity, slope, soil cover, application method. | Potential exists, especially if applied to the surface of soils with low infiltration rates. |

This interactive table details the factors affecting the environmental transport of this compound via leaching and runoff.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating DMPA from complex sample matrices. The choice of method depends on the sample type, the required sensitivity, and the available instrumentation.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Since DMPA is a non-volatile anion, a derivatization step is typically required to convert it into a volatile species before GC analysis.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus, making it exceptionally effective for analyzing DMPA derivatives. nih.gov The NPD offers high sensitivity for organophosphorus compounds. nih.gov Comprehensive two-dimensional gas chromatography coupled with an NPD (GC×GC-NPD) has been utilized for the detailed profiling of alkyl phosphates in complex industrial petroleum samples, providing both qualitative and quantitative data at low concentrations. nih.govunl.edu

Flame Photometric Detector (FPD): The FPD is another phosphorus-specific detector that relies on the chemiluminescent reactions of phosphorus compounds in a hydrogen/air flame. acs.org The emitter for phosphorus compounds is excited HPO, which has a maximum emission wavelength doublet at 510-526 nm. acs.org An interference filter is used to isolate this emission band, ensuring selectivity. acs.org GC-FPD has been successfully cross-validated with GC-MS for measuring dialkylphosphate metabolites, including dimethyl phosphate (B84403), in human urine, with reported limits of detection ranging from 0.10 ng/mL to 2.5 ng/mL. nih.gov The Pulsed Flame Photometric Detector (PFPD) is an advancement that provides even greater sensitivity for both sulfur and phosphorus compounds. researchgate.net

Mass Spectrometry (MS) Detector: When coupled with GC, a mass spectrometer provides definitive identification and quantification. GC-MS methods have been developed for various phosphonic acids, including dimethyl phosphate, which are degradation products of chemical warfare agents. rsc.org These methods often require a derivatization step to make the analytes suitable for GC analysis. rsc.org

| Detector | Principle | Selectivity | Reported LOD (for DMP) | Reference |

|---|---|---|---|---|

| NPD | Chemiluminescence of N/P compounds on a heated bead | High for Nitrogen and Phosphorus | Not specified | nih.gov |

| FPD | Chemiluminescence of P compounds (as HPO) in a flame | High for Phosphorus and Sulfur | 0.10 - 2.5 ng/mL | nih.gov |

| MS | Mass-to-charge ratio of ionized molecules/fragments | Universal (High selectivity in SIM/MRM modes) | Not specified | rsc.org |

Liquid chromatography is well-suited for the analysis of non-volatile and polar compounds like DMPA, eliminating the need for derivatization.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): This technique has emerged as a highly sensitive and reliable method for detecting trace amounts of dialkyl phosphate (DAP) metabolites, including DMPA, in biological samples such as urine. fu-berlin.de A study published in 2023 detailed a UFLC-MS/MS method that, after a liquid-liquid extraction (LLE) sample preparation step, achieved a limit of detection (LOD) of 0.0207 ng/mL and a limit of quantification (LOQ) of 0.0626 ng/mL for dimethyl phosphate in human urine. fu-berlin.de The method demonstrated excellent performance with high recovery and precision. fu-berlin.de Another LC-MS/MS method was developed for quantifying six DAPs in hair, using an alkaline extraction approach that yielded satisfactory recoveries without significant matrix effects.

Ion chromatography is specifically designed for the separation of ionic species. It is an ideal technique for analyzing the dimethyl phosphate anion directly in aqueous samples.

IC separates analytes based on ion-exchange selectivity. For anionic species like DMPA, an anion-exchange column is used. This technique has been effectively coupled with high-resolution accurate-mass (HRAM) mass spectrometry (IC-HRAM MS) to identify anionic degradation products, including dimethyl phosphate, in complex matrices like lithium-ion battery electrolytes. In this setup, the IC provides separation of anions based on their valency, while the HRAM MS allows for high-confidence identification based on precise mass measurements. The anion with a mass-to-charge ratio (m/z) of 125.0009 was identified as the monovalent phosphate ester, dimethylphosphate.

Spectrometric Techniques

Spectrometric techniques are indispensable for both the structural elucidation and quantification of DMPA. They are often used as detectors following chromatographic separation but can also be used for direct analysis.

Mass spectrometry measures the mass-to-charge ratio of ions, providing highly specific molecular information.

Tandem Mass Spectrometry (MS/MS): This technique is particularly powerful for quantification in complex mixtures. In UFLC-MS/MS methods, the transition from a specific parent ion to a daughter ion is monitored, providing high selectivity. fu-berlin.de For DMPA analysis, electrospray ionization (ESI) is commonly used, often in the negative ion mode. High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of an unknown component with high confidence, as demonstrated in the analysis of battery degradation products where DMPA was identified.

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.0207 ng/mL | Human Urine | fu-berlin.de |

| Limit of Quantification (LOQ) | 0.0626 ng/mL | Human Urine | fu-berlin.de |

| Recovery | 93% - 102% | Human Urine | fu-berlin.de |

| Precision (Repeatability RSD) | 0.62% - 5.46% | Human Urine | fu-berlin.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of chemical compounds.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a highly informative technique. Phosphorus-31 is a medium sensitivity nucleus with 100% natural abundance that yields sharp lines and has a wide chemical shift range. The chemical shift of DMPA is sensitive to its chemical environment. In one study detailing the breakdown of methyl paraoxon (B1678428), the resulting dimethyl phosphate product peak was observed at 2.8 ppm in the ³¹P[¹H] NMR spectrum, relative to a phosphoric acid standard at 0.0 ppm. Theoretical studies have been conducted to better understand the factors influencing ³¹P chemical shifts in organophosphorus esters and their anions, noting that the paramagnetic contribution is a dominant factor.

¹H and ¹³C NMR: ¹H NMR provides information about the hydrogen atoms in the molecule. Low-temperature ¹H NMR studies have been used to investigate the hydrogen bonding and self-association of dimethyl phosphoric acid, identifying the formation of cyclic dimers and trimers in solution. The PubChem database lists spectral data for dimethyl phosphate, including ¹³C NMR.

¹⁵N and ¹⁷O NMR: The direct NMR analysis of nitrogen and oxygen isotopes presents significant challenges. ¹⁵N has a very low natural abundance (0.36%), often requiring isotopic labeling for detection. ¹⁷O also has a low natural abundance (0.037%) and possesses a nuclear electric quadrupole moment, which leads to significant line broadening, making it difficult to obtain high-resolution spectra. While methods for ¹⁷O-isotopic enrichment of phosphate compounds exist to improve NMR sensitivity, specific ¹⁵N or ¹⁷O NMR studies on the this compound are not commonly reported due to these inherent difficulties. fu-berlin.de

| Nucleus | Chemical Shift (δ) | Reference/Standard | Source |

|---|---|---|---|

| ³¹P | 2.8 ppm | Phosphoric Acid (0.0 ppm) |

Spectroscopic Analysis for Characterization and Interaction Studies

Spectroscopic techniques are pivotal in the characterization of the this compound and in studying its interactions with other molecules. These methods provide valuable insights into the vibrational modes and electronic properties of the anion.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For the this compound, these methods provide a detailed fingerprint of its structure and bonding. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the phosphate group (PO₂⁻), the P-O-C linkages, and the methyl (CH₃) groups.

Normal-coordinate analysis has been employed to assign the observed vibrational bands to specific molecular motions. Key vibrational modes for the this compound include:

Symmetric and asymmetric stretching vibrations of the PO₂⁻ group: These are typically strong bands in both IR and Raman spectra and are sensitive to the local environment, including ion pairing and hydrogen bonding.

Stretching vibrations of the P-O-C bonds: These bands provide information about the conformation of the phosphodiester linkage.

Vibrations of the methyl groups: These include stretching, bending, and rocking modes.

Computational studies, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (DFT), have been used to calculate the vibrational frequencies and intensities of the this compound and its sodium salt, sodium dimethyl phosphate. These theoretical calculations aid in the interpretation of experimental IR and Raman spectra and provide a deeper understanding of the molecule's conformational flexibility. The agreement between predicted and experimental frequencies, IR and Raman intensities, and isotopic frequency shifts is generally good.

The table below summarizes key vibrational frequencies for the this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| PO₂⁻ Asymmetric Stretch | ~1200 - 1300 | Strong intensity in IR |

| PO₂⁻ Symmetric Stretch | ~1050 - 1100 | Strong intensity in Raman |

| P-O-C Asymmetric Stretch | ~1000 - 1050 | Stretch of the ester linkages |

| P-O-C Symmetric Stretch | ~750 - 850 | Stretch of the ester linkages |

| CH₃ Deformations | ~1400 - 1500 | Bending modes of the methyl groups |

| O-P-O Bending | ~500 - 600 | Deformation of the phosphate head |

UV-Vis Spectroscopy for Specific Applications

Direct analysis of the this compound by UV-Vis spectroscopy is limited due to the absence of a suitable chromophore in its structure. Organophosphates themselves are generally not significant absorbers or emitters in the UV-Vis spectral region. However, UV-Vis spectrophotometry can be employed for the indirect quantification of phosphate anions, including dimethyl phosphate, through the formation of colored complexes.

A common method involves the reaction of the phosphate with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. This complex can then be reduced by an agent such as ascorbic acid to produce a intensely colored "molybdenum blue" complex, which exhibits strong absorbance in the visible region of the spectrum. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the phosphate in the sample. This approach is widely used for the determination of total phosphate in various samples. While not specific to the this compound, it can be used to quantify it after appropriate sample preparation to convert it to orthophosphate.

Applications as a Biomarker of Environmental Exposure (Methodological Aspects)

Dimethyl phosphate is a well-established biomarker of exposure to a range of organophosphate pesticides. Its detection in biological matrices is a key component of human biomonitoring studies to assess environmental and occupational exposures.

Measurement in Biological Matrices (e.g., Urine)

Urine is the most common biological matrix for the measurement of dimethyl phosphate due to its non-invasive collection and the fact that dialkyl phosphate (DAP) metabolites are rapidly excreted. The analytical methods for quantifying dimethyl phosphate in urine typically involve several key steps:

Sample Preparation: This may include enzymatic deconjugation to release any conjugated metabolites, followed by an extraction step to isolate the analytes from the complex urine matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Derivatization: As dimethyl phosphate is a polar and non-volatile compound, it is often derivatized to a more volatile and less polar form suitable for gas chromatography. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

Instrumental Analysis: The derivatized analyte is then typically analyzed by gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) which is specific for phosphorus-containing compounds, or a mass spectrometer (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also become a prevalent technique, often not requiring derivatization and offering high sensitivity and specificity.

The table below presents a summary of findings from various studies on the measurement of dimethyl phosphate in urine.

| Study Focus | Analytical Method | Limit of Detection (LOD) | Key Findings |

| Occupational Exposure | GC-FPD after PFBBr derivatization | 2-3 µg/L | The method is suitable for quantifying alkylphosphates in the urine of both the general population and occupationally exposed individuals. |

| General Population Biomonitoring | LC-MS/MS | 0.05 - 0.5 ng/mL | A high-throughput method was developed for the simultaneous quantification of 16 biomarkers of flame retardants and organophosphate insecticides in a small volume of urine. |

| Acute Poisoning Case | GC-MS with deuterated internal standard | Not specified | Dimethyl phosphate was found to be a stable metabolite in biological samples (blood, urine, gastric fluid) even after long-term storage, making it a reliable biomarker in intoxication cases. oup.com |

Considerations of Specificity and Sensitivity in Biomonitoring

When using dimethyl phosphate as a biomarker of environmental exposure, several methodological aspects related to specificity and sensitivity must be carefully considered to ensure the accuracy and reliability of the biomonitoring data.

Specificity:

A significant challenge in using dimethyl phosphate as a biomarker is its lack of specificity to a particular parent organophosphate pesticide. Dimethyl phosphate is a common metabolite of several widely used insecticides, including malathion, dichlorvos, and trichlorfon (B7771407). Therefore, the detection of dimethyl phosphate in urine confirms exposure to one or more O,O-dimethyl substituted organophosphates but does not identify the specific parent compound. This can complicate exposure assessment and source attribution in epidemiological studies.

Interference from the urinary matrix is another critical consideration for specificity. Urine is a complex mixture of endogenous and exogenous compounds that can interfere with the analysis, potentially leading to inaccurate results. Thorough sample cleanup and the use of highly selective analytical techniques like tandem mass spectrometry (MS/MS) are crucial to minimize matrix effects and ensure the specific detection of dimethyl phosphate.

Sensitivity:

The required sensitivity of the analytical method depends on the population being studied. For occupationally exposed individuals, urinary concentrations of dimethyl phosphate are typically higher, and methods with moderate sensitivity may be sufficient. However, for assessing exposure in the general population, where levels are often much lower, highly sensitive methods with low limits of detection (LOD) are necessary.

Advances in analytical instrumentation, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), have enabled the development of methods with very low detection limits, often in the sub-nanogram per milliliter range. These highly sensitive methods are essential for detecting low-level environmental exposures and for establishing baseline levels in the general population. The ability to measure low concentrations is also critical for studies investigating the health effects of chronic, low-level pesticide exposure.

Synthetic Chemistry and Chemical Transformations

Synthesis Strategies for Dimethyl Phosphate (B84403) Anion and its Salts

The synthesis of salts containing the dimethyl phosphate (DMP) anion, particularly ionic liquids (ILs), is primarily achieved through two main strategies: direct alkylation and anion metathesis. These methods allow for the creation of a diverse range of ILs with tailored properties.

The most prevalent method for preparing ionic liquids with the dimethyl phosphate anion (IL-DMP) is through the alkylation of tertiary amines, phosphines, or nitrogen-containing heterocycles using trimethyl phosphate as the alkylating agent. alliedacademies.orgresearchgate.net This reaction involves the nucleophilic attack of the amine (or other base) on one of the methyl groups of trimethyl phosphate, leading to the formation of a quaternary ammonium (B1175870) (or similar) cation and the this compound.

A key advantage of this direct synthesis is the production of ILs with high purity, as the byproducts are typically volatile and easily removed. The yields for this alkylation method are generally high, often exceeding 95%. researchgate.net

Another significant synthetic route is the metathesis, or ion exchange, reaction. This approach involves starting with a commercially available IL containing a halide anion, typically chloride, and exchanging it for the this compound. alliedacademies.org This is achieved by reacting the chloride-containing IL with trimethyl phosphate. The reaction is effectively an alkylation of the chloride ion, which forms gaseous chloromethane. The evolution of this gaseous byproduct helps to drive the reaction equilibrium towards the formation of the desired DMP-containing ionic liquid. alliedacademies.org This method significantly broadens the variety of cations that can be paired with the this compound. alliedacademies.org

The primary precursor for generating the this compound in these syntheses is trimethyl phosphate . For the cation, a wide variety of compounds can be used, including:

Tertiary amines

Nitrogen heterocycles (e.g., derivatives of imidazole, pyridine)

Phosphines

The reaction conditions for the direct alkylation method are well-established. The process typically involves mixing the nitrogen-containing precursor with a slight molar excess of trimethyl phosphate and stirring the mixture at elevated temperatures. researchgate.net The reaction is performed under an inert atmosphere to prevent side reactions.

Table 1: Typical Reaction Conditions for Direct Alkylation Synthesis of IL-DMP

| Parameter | Condition | Source |

|---|---|---|

| Precursors | Tertiary amine/nitrogen heterocycle and trimethyl phosphate | alliedacademies.orgresearchgate.net |

| Temperature | 80–100 °C | researchgate.net |

| Duration | 24–48 hours | researchgate.net |

| Atmosphere | Inert (Helium, Argon, or Nitrogen) | researchgate.net |

| Yield | ≥ 95% | researchgate.net |

Alkylation with other trialkyl phosphates, such as triethyl phosphate, is also possible but requires more stringent conditions, including temperatures around 120 °C for 24-48 hours. researchgate.net

Reactivity Studies and Mechanism Exploration

The this compound exhibits notable reactivity, participating in nucleophilic attacks, alkyl transfers, and reactions with elemental substances. Its reactivity is central to both its synthesis and its application in further chemical transformations.

The synthesis of IL-DMP via the alkylation of amines with trimethyl phosphate is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl carbon of trimethyl phosphate. This results in the transfer of the methyl group to the amine and the formation of the this compound.

Conversely, the this compound itself can act as a nucleophile. Its nucleophilic character is demonstrated in its reaction with elemental sulfur, where it initiates the opening of the sulfur ring. researchgate.net The anion's basicity also allows it to serve as a catalyst in various condensation reactions when used in an ionic liquid medium. alliedacademies.org

The interaction between ionic liquids containing the this compound and elemental sulfur has been a subject of specific study. Research has shown that the DMP anion reacts directly with elemental sulfur (S₈). researchgate.net Spectroscopic and mass spectrometry data confirm that the chemical reaction involves a nucleophilic attack by the this compound on the eight-membered sulfur ring, causing it to open. researchgate.nettandfonline.com

The mechanism involves the addition of sulfur atoms to an oxygen atom of the this compound. researchgate.net This process results in the formation of a mixture of products, identified as (phosphonooxy-)oligosulfanide anions, which differ in the number of sulfur atoms in their chains. researchgate.nettandfonline.comtandfonline.comresearchgate.net These resulting anions have been shown to be effective initiators for the anionic polymerization of formaldehyde, highlighting a practical application of this specific reactivity. tandfonline.comtandfonline.comresearchgate.net

Table 2: Reactivity of this compound with Elemental Sulfur

| Reactant | Key Observation | Product | Mechanism | Source |

|---|---|---|---|---|

| Elemental Sulfur (S₈) | The DMP anion is the active species in the reaction. | (Phosphonooxy-)oligosulfanide anions | Nucleophilic attack by the oxygen atom of the DMP anion on the S₈ ring. | researchgate.nettandfonline.com |

Phosphoryl transfer reactions are fundamental in chemistry and biology and involve the transfer of a phosphoryl group (PO₃) from a donor to an acceptor. nih.gov These reactions can proceed through several mechanisms, broadly categorized as associative, dissociative, or concerted. acs.orgnih.govfrontiersin.org

Associative (Addition-Elimination): This is a stepwise mechanism involving a pentacoordinate phosphorane intermediate. The nucleophile first adds to the phosphorus center, and then the leaving group is expelled. acs.orgnih.gov

Dissociative (Elimination-Addition): This is also a stepwise mechanism, but it proceeds through a highly reactive, transient metaphosphate intermediate. The bond to the leaving group breaks first, followed by the attack of the nucleophile. nih.govacs.orgnih.gov

Concerted (Sₙ2-type): This is a single-step mechanism where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously through a single trigonal bipyramidal transition state. nih.govlibretexts.orglibretexts.org

The specific mechanism for a given phosphoryl transfer reaction, including those involving a dimethyl phosphate moiety, depends on factors like the nature of the nucleophile, the leaving group, and solvent effects. libretexts.orgnih.gov For reactions of phosphate monoesters, a dissociative mechanism involving a metaphosphate-like species is often favored in non-enzymatic contexts. nih.govnih.gov This preference is partly attributed to the repulsion of incoming nucleophiles by the negative charges on the phosphate oxygens, which in turn stabilizes the metaphosphate intermediate. nih.gov In enzymatic systems, however, the mechanism can be finely tuned and may proceed through any of the possible pathways. libretexts.org

Advanced Applications and Emerging Research Directions

Dimethyl Phosphate (B84403) Anion in Ionic Liquid Design

Ionic liquids (ILs) are salts that exist in a liquid state at temperatures below 100°C. Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances, make them attractive as "designer solvents" for various applications. alliedacademies.orgresearchgate.net The combination of different cations and anions allows for the fine-tuning of their physicochemical properties to suit specific processes. alliedacademies.org Among the vast array of possible ILs, those containing the dimethyl phosphate (DMP) anion have emerged as a particularly promising group. alliedacademies.org

The synthesis of ionic liquids incorporating the dimethyl phosphate anion (IL-DMPs) has been a subject of significant research. A primary method for their preparation involves the alkylation of tertiary amines or nitrogen heterocycles with trimethyl phosphate. alliedacademies.org An alternative and more recent method is the metathesis or exchange of a chloride ion for the DMP anion in readily available ionic liquids. alliedacademies.org This reaction is effectively an alkylation of the chloride ion, which is driven forward by the removal of gaseous chloromethane. alliedacademies.org

Research has also explored the development of dicationic ionic liquids, which possess two cationic centers connected by a linker. These structures can offer enhanced thermal stability and a wider electrochemical window compared to their monocationic counterparts. rsc.org While studies have investigated dicationic ILs with anions like difluorophosphate, the principles of tuning properties through cation and linker design are applicable to DMP-based systems as well. rsc.org

The chemical and thermal stability of IL-DMPs are notably high, allowing them to be used at temperatures up to 350°C and to withstand treatment with strong acids or bases. alliedacademies.org This robustness, combined with their non-corrosive nature towards metallic equipment, is crucial for their potential industrial applications. alliedacademies.org

Table 1: Examples of Cations Used in Dimethyl Phosphate-Based Ionic Liquids

| Cation Type | Specific Examples |

| Imidazolium (B1220033) | 1-ethyl-3-methylimidazolium (B1214524) ([C2mim]+), 1-butyl-3-methylimidazolium ([C4mim]+), 1,3-dimethylimidazolium (B1194174) ([MMIM]+) |

| Pyrazolium | N/A |

| Triazolium | 1-butyl-3-methyl-1,2,3-triazolium |

| Ammonium (B1175870) | Quaternary ammonium cations |

| Phosphonium | Trihexyl(tetradecyl)phosphonium ([P666,14]+) |

This table is illustrative and not exhaustive of all possible cations.

A significant area of application for dimethyl phosphate-based ionic liquids is the dissolution of biopolymers, with a particular focus on cellulose (B213188). alliedacademies.orgresearchgate.net Cellulose, a major component of plant biomass, is notoriously difficult to dissolve in conventional solvents. taylorfrancis.com The ability of certain ionic liquids to effectively dissolve cellulose opens up pathways for its processing into biofuels, fibers, and other value-added products. researchgate.nettaylorfrancis.com

The dissolution mechanism is understood to be a physical process wherein the ionic liquid disrupts the extensive hydrogen bonding network between cellulose chains, without chemically degrading the polymer. nih.gov The anion of the ionic liquid plays a crucial role in this process by acting as a strong hydrogen bond acceptor. The this compound has been identified as being particularly effective in this regard. researchgate.net The cation also influences the dissolution process, with imidazolium cations often showing superior performance. researchgate.net For example, 1-ethyl-3-methylimidazolium diethyl phosphate has been noted as a highly efficient solvent for cellulose. researchgate.net

The dissolved cellulose can be regenerated from the ionic liquid solution, often by adding an anti-solvent like water. researchgate.net Studies have shown that the regenerated cellulose exhibits reduced crystallinity and thermal stability, which indicates an effective penetration and disruption of the original cellulose structure by the ionic liquid. taylorfrancis.com This altered morphology can make the cellulose more amenable to subsequent chemical or enzymatic transformations. researchgate.net

Table 2: Research Findings on Cellulose Dissolution using DMP-based Ionic Liquids

| Ionic Liquid System | Key Finding | Reference |

| 1,3-dimethylimidazolium dimethyl phosphate ([MMIM][DMP]) | Utilized for membrane modification and biopolymer dissolution. | researchgate.net |

| 1-ethyl-3-methylimidazolium diethyl phosphate | Identified as one of the most effective ILs for cellulose dissolution. | researchgate.net |

| Imidazolium-based dicationic ILs with acetate (B1210297) anion/DMSO | Achieved over 45% dissolution of cellulose at room temperature. | taylorfrancis.com |

| General IL-DMPs | The DMP anion is a good hydrogen bond acceptor, facilitating cellulose dissolution. Cations also play a significant role. | researchgate.net |

The unique properties of dimethyl phosphate-based ionic liquids also position them as promising materials for applications in petrochemical processes and separation technologies. alliedacademies.orgresearchgate.net Their high thermal stability and ability to dissolve a wide range of organic and inorganic compounds are advantageous in these fields. alliedacademies.org

One area of interest is in liquid-liquid extraction for separating aromatic and aliphatic hydrocarbons, a crucial step in the production of aromatic compounds. utexas.eduresearchgate.net Ionic liquids have been investigated as potential replacements for conventional solvents like sulfolane, with the aim of developing more efficient and environmentally benign separation processes. researchgate.net The selectivity and capacity of an ionic liquid for a particular component are key performance indicators, and these can be tuned by the choice of cation and anion. utexas.edumdpi.com

IL-DMPs have also been found to be effective in other separation applications. For instance, they have been used for the extractive desulfurization of model oil. alliedacademies.org Furthermore, their utility as superior solvents for headspace gas chromatography of residual solvents with very low vapor pressure has been demonstrated, with 1-(n-butyl)-3-methylimidazolium DMP showing excellent performance. researchgate.net The broad applicability of ILs in separation technology stems from their tunable nature, which allows for the design of solvents tailored for specific separation challenges. mdpi.com

Supramolecular Chemistry and Anion Recognition

Supramolecular chemistry focuses on the study of systems involving assemblies of molecules connected by non-covalent interactions. A key area within this field is anion recognition, which involves the design and synthesis of host molecules (receptors) that can selectively bind to specific anions. rsc.org Phosphate anions, including dimethyl phosphate, are important targets for recognition due to their prevalence in biological systems and their role in various chemical processes. nih.govnih.gov

The design of synthetic receptors for phosphate anions is a challenging endeavor due to several factors. Phosphate anions are typically highly solvated in aqueous media, and this strong solvation must be overcome for a receptor to bind effectively. nih.gov The design of these receptors often involves incorporating binding motifs that can engage in electrostatic interactions and hydrogen bonding with the target anion. rsc.org

Commonly used binding sites in synthetic anion receptors include positively charged groups like ammonium and guanidinium, which can provide strong electrostatic attraction. iupac.org However, to achieve high affinity and selectivity, these electrostatic interactions are often combined with hydrogen bonding. Amide groups, for example, can mimic the way proteins bind to anions through N-H hydrogen bonds, with the interaction being enhanced by the amide dipole moment. rsc.org

Researchers have developed a variety of receptor architectures, from acyclic to macrocyclic and cryptand-like structures. rsc.orgiupac.org Macrocyclic polyamines and their metal complexes, particularly those involving zinc(II), have emerged as a promising class of receptors that can bind phosphate anions with high affinity in aqueous solutions at neutral pH. nih.gov The design of these receptors aims to create a pre-organized binding cavity that is complementary in size, shape, and electronic properties to the target phosphate anion.

Understanding the anion-binding properties of synthetic receptors in complex environments, such as biological fluids or mixed solvent systems, is crucial for their practical application. The binding affinity and selectivity of a receptor can be significantly influenced by the surrounding medium. rsc.org For example, anion binding is generally stronger in aprotic solvents compared to protic solvents like water or methanol (B129727), where the solvent molecules compete for binding to the anion. rsc.org

The protonation state of both the receptor and the phosphate anion is another critical factor, especially in aqueous solutions where pH plays a significant role. nih.gov Inorganic phosphate, for instance, exists in different protonation states at neutral pH, and a receptor may show preferential binding to one form over another. nih.gov

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are increasingly being used to gain a microscopic understanding of anion binding. researchgate.netnih.gov These studies can elucidate the nature of the interactions between the receptor and the anion, and importantly, the role of solvent molecules in the binding process. nih.govresearchgate.net For instance, simulations can reveal that the binding process is often driven by the release of solvent molecules from both the receptor and the anion, leading to a favorable entropic contribution to the binding free energy. nih.gov This detailed understanding of the thermodynamics and kinetics of anion binding in complex environments is essential for the rational design of next-generation anion receptors with improved performance.

Role in Materials Science (e.g., Battery Electrolyte Degradation Products)